N-(4-bromo-3-methylphenyl)-6-hydroxynicotinamide
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Overview
Description
N-(4-bromo-3-methylphenyl)-6-hydroxynicotinamide is a chemical compound that belongs to the class of nicotinamides It features a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a nicotinamide moiety
Mechanism of Action
Target of Action
The primary target of N-(4-bromo-3-methylphenyl)-6-hydroxynicotinamide is Plasmodium falciparum Dihydroorotate dehydrogenase (PfDHODH) . PfDHODH is essential for the growth of the malaria parasite and has been validated as an antimalarial drug target .
Mode of Action
The compound interacts with its target, PfDHODH, by forming a hydrogen bond . This interaction inhibits the function of PfDHODH, thereby affecting the growth of the malaria parasite .
Biochemical Pathways
The inhibition of PfDHODH affects the pyrimidine biosynthesis pathway . This pathway is crucial for the synthesis of DNA and RNA in the malaria parasite. By inhibiting PfDHODH, the compound disrupts this pathway, leading to the cessation of the parasite’s growth .
Result of Action
The result of the compound’s action is the inhibition of the growth of the malaria parasite. By targeting and inhibiting PfDHODH, the compound disrupts the parasite’s pyrimidine biosynthesis pathway, leading to a halt in the growth of the parasite .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-6-hydroxynicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-3-methylaniline and 6-hydroxynicotinic acid.
Coupling Reaction: The key step involves coupling these two starting materials using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature for several hours.
Purification: The product is then purified using techniques like column chromatography to obtain the desired compound in good yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-methylphenyl)-6-hydroxynicotinamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.
Reduction: Reagents like NaBH4 (sodium borohydride) or H2/Pd (hydrogen gas with palladium catalyst) are commonly employed.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as NaOH (sodium hydroxide) can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-bromo-3-methylphenyl)-6-hydroxynicotinamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antibacterial and antiviral agent.
Biological Studies: It is used in research to understand its interaction with biological targets such as enzymes and receptors.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide: This compound shares a similar bromine and methyl substitution pattern but differs in the core structure.
N-(4-bromo-3-methylphenyl)semicarbazone: Another related compound with similar substitutions but different functional groups.
Uniqueness
N-(4-bromo-3-methylphenyl)-6-hydroxynicotinamide is unique due to its specific combination of a nicotinamide core with bromine and methyl substitutions, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-6-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O2/c1-8-6-10(3-4-11(8)14)16-13(18)9-2-5-12(17)15-7-9/h2-7H,1H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJNFEBMJKSYHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CNC(=O)C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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